Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate
Overview
Description
“Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate” is a chemical compound with the CAS Number: 1210458-57-3 . It has a molecular weight of 332.76 . The IUPAC name for this compound is methyl 4-chloro-3-[(3-oxo-1-piperazinyl)sulfonyl]benzoate . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13ClN2O5S/c1-20-12(17)8-2-3-9(13)10(6-8)21(18,19)15-5-4-14-11(16)7-15/h2-3,6H,4-5,7H2,1H3,(H,14,16) . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Anticancer Potential
Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate has been explored for its potential in cancer treatment. A study by Yılmaz et al. (2015) investigated indapamide derivatives synthesized from this compound for their pro-apoptotic activity in melanoma cell lines, demonstrating significant growth inhibition and anticancer activity (Ö. Yılmaz et al., 2015).
Role in Synthesis of Key Intermediates
The compound is utilized in synthesizing key intermediates for other compounds. Xiu-lan (2009) described the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide from methyl 4-chloro-2-sulfonylchloride methyl benzoate, indicating its importance in creating other chemical entities (Z. Xiu-lan, 2009).
Exploration in Neuroscience
Brandt et al. (2020) studied synthetic cannabinoid receptor agonists, including compounds derived from Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate, to explore the cannabinoid receptor system. These compounds are significant in understanding new psychoactive substances and their impacts on the nervous system (S. Brandt et al., 2020).
Applications in Agriculture and Environment
Kimura and Hourai (2005) discussed the use of a compound related to Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate in the context of agricultural chemicals, highlighting its role as an acaricide and potential environmental interactions (Masaharu Kimura & S. Hourai, 2005).
Industrial Synthesis Processes
The synthesis process involving this compound has been optimized for industrial production, as demonstrated by Yang Jian-she (2009), who described an improved process for synthesizing an important intermediate, Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate (Yang Jian-she, 2009).
properties
IUPAC Name |
methyl 4-chloro-3-(3-oxopiperazin-1-yl)sulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5S/c1-20-12(17)8-2-3-9(13)10(6-8)21(18,19)15-5-4-14-11(16)7-15/h2-3,6H,4-5,7H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFPLRMXJHHACE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCNC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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